molecular formula C9H15N3 B13630217 4-Tert-butyl-6-methylpyrimidin-2-amine

4-Tert-butyl-6-methylpyrimidin-2-amine

Cat. No.: B13630217
M. Wt: 165.24 g/mol
InChI Key: RORBDWDZPWGKSL-UHFFFAOYSA-N
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Description

4-Tert-butyl-6-methylpyrimidin-2-amine is a chemical compound built around the pyrimidine pharmacophore, a privileged scaffold in medicinal chemistry and drug discovery. The pyrimidine ring is a fundamental building block in nature, found in nucleic acids and essential vitamins, making derivatives based on this structure highly relevant for probing biological systems . The 2-aminopyrimidine motif is a common feature in molecules designed to inhibit various enzymatic targets. Specifically, substituted 2-aminopyrimidine analogues have been extensively explored as potent and selective inhibitors of enzymes like inducible nitric oxide synthase (iNOS), which is a key target in inflammatory diseases, and phosphoinositide 3-kinases (PI3Ks), important targets in oncology . The tert-butyl and methyl substituents on the pyrimidine core are common structural features used in drug design to modulate the compound's electronic properties, steric bulk, and metabolic stability, thereby fine-tuning its potency and selectivity against a target. This combination of a core pharmacophore with strategic substitutions makes this compound a versatile intermediate for researchers developing novel therapeutic agents for a range of conditions, including inflammatory diseases, cancer, and autoimmune disorders .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-tert-butyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C9H15N3/c1-6-5-7(9(2,3)4)12-8(10)11-6/h5H,1-4H3,(H2,10,11,12)

InChI Key

RORBDWDZPWGKSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C(C)(C)C

Origin of Product

United States

Preparation Methods

Notes on Reaction Conditions

  • Bromides at the 4-position are unstable at temperatures above 50 °C and under prolonged exposure to weak bases, so they must be freshly prepared and immediately used.
  • The nucleophilic substitution is typically carried out at room temperature to preserve the integrity of the bromide intermediate and avoid elimination side reactions.
  • Alkali bases such as sodium hydroxide or potassium hydroxide are used in some protocols to facilitate substitution reactions.

Comparative Analysis of Preparation Methods

Method Description Advantages Limitations Yield Range References
Convergent synthesis via bromide intermediates and amine substitution High structural diversity; good control over substitution; suitable for library synthesis Bromide intermediate instability; requires fresh preparation Typically 50-85%
Direct functionalization of 6-methyl-2,4-diaminopyrimidine derivatives Established processes; physiologically acceptable media Less specific for tert-butyl substitution; patent withdrawn Not specified
Alkylation via halogenated intermediates with tert-butyl amine Straightforward nucleophilic substitution; scalable Side reactions possible; requires careful base control Up to 93% (in related compounds)

Research Findings and Recommendations

  • The convergent synthesis approach employing freshly prepared bromide intermediates at the 4-position of 6-methylpyrimidin-2-amine is currently the most efficient and versatile method for preparing this compound with high purity and yield.
  • Stability issues of bromide intermediates necessitate careful reaction timing and temperature control to avoid elimination by-products such as 4-vinyl pyrimidine.
  • Use of strong alkali bases in substitution reactions should be optimized to minimize side reactions and maximize yield.
  • Purification methods such as recrystallization and chromatography are essential to obtain analytically pure product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

4-Tert-butyl-6-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at positions 4 and 6, influencing physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison of Pyrimidine Derivatives
Compound Name Substituents (Position 4 / 6) Molecular Formula Molecular Weight Key Properties/Applications References
4-Tert-butyl-6-methylpyrimidin-2-amine tert-butyl / methyl C9H15N3 165.24* High lipophilicity; potential agrochemical/pharma use N/A†
4-Methyl-6-phenylpyrimidin-2-amine methyl / phenyl C11H11N3 185.23 Used in pesticides; twisted aromatic rings (29.4°–46.3° dihedral angles) enhance molecular recognition
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine methyl / piperidinyl C10H16N4 192.26 Basic nitrogen improves solubility; potential CNS drug candidate
4-Tert-butyl-6-chloropyrimidin-2-amine tert-butyl / chloro C8H12ClN3 185.66 Chlorine increases reactivity; intermediate in Suzuki couplings
(4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine ethyl / chloro + methyl C7H10ClN3 171.63 Chlorine and ethyl groups modulate electronic properties; used in kinase inhibitors
6-(Tert-butyl)pyrimidin-4-amine tert-butyl / H C8H13N3 151.21 Lower molecular weight; used in polymer chemistry

*Calculated using standard atomic masses.

Key Comparative Insights

  • Steric and Lipophilic Effects : The tert-butyl group in this compound provides greater steric hindrance and lipophilicity compared to phenyl () or piperidinyl () substituents. This may enhance binding to hydrophobic enzyme pockets or improve blood-brain barrier penetration .
  • Electronic Modulation : Chlorine substituents (e.g., in 4-Tert-butyl-6-chloropyrimidin-2-amine) increase electrophilicity, making such compounds reactive intermediates in cross-coupling reactions . In contrast, methyl groups offer electron-donating effects, stabilizing the ring system.
  • Crystallographic Behavior : Twisted aromatic systems, as seen in 4-Methyl-6-phenylpyrimidin-2-amine (dihedral angles 29.4°–46.3°), influence solid-state packing and hydrogen-bonding networks, critical for crystallinity in formulation .

Q & A

Q. What are the standard synthetic routes for preparing 4-Tert-butyl-6-methylpyrimidin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : Reacting a substituted pyrimidine precursor (e.g., 4-chloro-6-methylpyrimidin-2-amine) with tert-butylamine under reflux in a polar aprotic solvent like DMF or THF .
  • Step 2 : Purification via column chromatography or recrystallization.

Q. Key Factors :

ParameterImpact on Yield
TemperatureHigher temperatures (80–120°C) improve reaction rates but may promote side reactions.
SolventPolar aprotic solvents (e.g., DMF) enhance nucleophilicity of tert-butylamine.
CatalystUse of K₂CO₃ or NaH as a base increases deprotonation efficiency .

Validation : Confirm purity via HPLC (>95%) and characterize intermediates using NMR (¹H/¹³C) .

Q. How is the structural integrity of this compound confirmed experimentally?

A multi-technique approach is recommended:

  • X-ray Crystallography : Resolves bond angles and torsional strain between the tert-butyl group and pyrimidine ring. For example, dihedral angles between substituents in similar compounds range from 29° to 46° .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR: δ 1.35 ppm (s, 9H, tert-butyl), δ 2.45 ppm (s, 3H, methyl), δ 6.80 ppm (s, 2H, NH₂).
    • ¹³C NMR: δ 28.5 ppm (tert-butyl carbons), δ 22.1 ppm (methyl carbon) .
  • Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 208.2 (C₉H₁₇N₃) .

Q. What are the critical storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent degradation.
  • Light Sensitivity : Protect from UV exposure due to the aromatic pyrimidine core .
  • Solvent Compatibility : Use anhydrous DMSO or ethanol for stock solutions; avoid aqueous buffers with pH < 5 to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its activity?

Mechanistic studies focus on enzyme inhibition or receptor binding:

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using ATP-Glo™ assays. IC₅₀ values for analogous pyrimidines range from 0.5–10 µM .
  • Antimicrobial Activity : Test via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus). Structural analogs show MICs of 8–32 µg/mL .
  • Docking Simulations : Use AutoDock Vina to model binding to active sites. The tert-butyl group often occupies hydrophobic pockets, enhancing affinity .

Q. How can computational modeling predict regioselectivity in derivative synthesis?

  • DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to identify preferential reaction sites. For example, electrophilic substitution favors the C4 position over C6 in pyrimidine derivatives .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., NH₂ group) to guide functionalization .

Q. How can contradictory data on biological activity be resolved?

Case Study: Discrepancies in IC₅₀ values across studies may arise from assay conditions.

  • Solution :
    • Standardize assays (e.g., fixed ATP concentration in kinase assays).
    • Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
    • Compare with structurally defined analogs (see table below) :
CompoundSubstituentIC₅₀ (µM)Notes
4-Tert-butyl-6-methyltert-butyl, methyl2.1High selectivity for CDK2
4-Chloro-6-butylchloro, butyl8.7Non-specific binding
4-Phenyl-6-methylphenyl, methyl0.9Enhanced potency due to π-π stacking

Q. What strategies optimize structure-activity relationships (SAR) for pyrimidine derivatives?

  • Substituent Effects :
    • tert-Butyl : Enhances lipophilicity (logP +1.2) and target occupancy in hydrophobic pockets.
    • Methyl : Reduces steric hindrance compared to bulkier groups.
  • SAR Workflow :
    • Synthesize analogs with systematic substituent variations.
    • Test in parallel assays (e.g., enzymatic inhibition, cytotoxicity).
    • Use QSAR models to correlate molecular descriptors (e.g., Hammett σ) with activity .

Q. How is regioselectivity controlled during functionalization of the pyrimidine core?

  • Directing Groups : The NH₂ group at C2 directs electrophiles to C4 or C6 via hydrogen bonding.
  • Reaction Conditions :
    • Nitration : HNO₃/H₂SO₄ at 0°C favors C4 nitration (kinetic control).
    • Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling at C6 with aryl boronic acids .

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